molecular formula C21H16ClNO4 B11570617 2-{(E)-2-[2-(acetyloxy)-5-chlorophenyl]ethenyl}quinolin-8-yl acetate

2-{(E)-2-[2-(acetyloxy)-5-chlorophenyl]ethenyl}quinolin-8-yl acetate

Cat. No.: B11570617
M. Wt: 381.8 g/mol
InChI Key: NOAVEGLHKGCBAU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a chlorophenyl group, and a quinolinyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction may produce quinolinyl alcohols.

Scientific Research Applications

2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-[2-(ACETYLOXY)-5-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its combination of functional groups and its potential bioactivity. The presence of the quinoline moiety distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

[2-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-4-chlorophenyl] acetate

InChI

InChI=1S/C21H16ClNO4/c1-13(24)26-19-11-8-17(22)12-16(19)7-10-18-9-6-15-4-3-5-20(21(15)23-18)27-14(2)25/h3-12H,1-2H3/b10-7+

InChI Key

NOAVEGLHKGCBAU-JXMROGBWSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2

Origin of Product

United States

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